molecular formula C20H42N2 B14379940 2-Hexadecylpiperazine CAS No. 90019-00-4

2-Hexadecylpiperazine

Cat. No.: B14379940
CAS No.: 90019-00-4
M. Wt: 310.6 g/mol
InChI Key: KKEYZHKDTVXJPE-UHFFFAOYSA-N
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Description

2-Hexadecylpiperazine is a synthetic organic compound featuring a piperazine ring substituted with a long-chain hexadecyl group. This structure classifies it as an alkyl piperazine, a category of chemicals known for their utility in industrial and research applications. The compound's amphiphilic nature, resulting from the polar piperazine head and long non-polar alkyl tail, makes it a molecule of interest for investigating self-assembly properties and as a potential intermediate or building block in synthetic chemistry . Piperazine derivatives are extensively utilized as key intermediates in the development of active pharmaceutical ingredients (APIs) . Furthermore, various alkyl piperazines are investigated for their potential biological activity in pharmacological research . Researchers value this compound as a specialized building block for constructing more complex molecules and for exploring structure-activity relationships in chemical and material sciences. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90019-00-4

Molecular Formula

C20H42N2

Molecular Weight

310.6 g/mol

IUPAC Name

2-hexadecylpiperazine

InChI

InChI=1S/C20H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19-21-17-18-22-20/h20-22H,2-19H2,1H3

InChI Key

KKEYZHKDTVXJPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CNCCN1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hexadecylpiperazine

Regioselective Synthesis of Monosubstituted Hexadecylpiperazines

The primary challenge in the synthesis of monosubstituted piperazines is preventing the formation of the disubstituted product. Due to the presence of two secondary amine groups with similar reactivity, direct alkylation of piperazine (B1678402) with an alkylating agent like 1-bromohexadecane (B154569) often leads to a mixture of mono- and di-alkylated products, as well as unreacted starting material. google.com This complicates purification and reduces the yield of the desired 2-hexadecylpiperazine.

Strategies for Minimizing Disubstitution

Several strategies have been developed to favor mono-alkylation over di-alkylation. A straightforward, albeit often inefficient, method involves using a large excess of piperazine relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the already mono-alkylated product.

A more effective and widely used strategy is the use of a protecting group to temporarily block one of the nitrogen atoms of the piperazine ring. researchgate.net This ensures that the alkylation can only occur at the unprotected nitrogen, leading exclusively to the mono-substituted product. Common protecting groups for this purpose include the tert-butoxycarbonyl (Boc) group and the formyl group. researchgate.net

The general scheme for the synthesis of this compound using a Boc-protecting group strategy is as follows:

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield 1-Boc-piperazine. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM).

Alkylation: The N-Boc-piperazine is then alkylated with a hexadecyl halide, such as 1-bromohexadecane, in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724).

Deprotection: The Boc group is subsequently removed from the mono-alkylated piperazine intermediate under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final this compound product.

Another approach involves the use of N-formylpiperazine, which can be alkylated and subsequently deprotected under basic conditions to give the mono-alkylated piperazine. researchgate.net

Optimizing Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the direct alkylation of piperazine, the reaction of piperazine hexahydrate with an alkyl bromide can be carried out in a mixture of ethanol (B145695) and water in the presence of an acid like glacial acetic acid. google.com The reaction temperature and time are critical to control to minimize side reactions.

In the case of the protected piperazine route, the choice of base and solvent for the alkylation step is important. A combination of potassium carbonate as the base and acetonitrile as the solvent is commonly used for the alkylation of N-Boc-piperazine. The subsequent deprotection step needs to be carried out under conditions that efficiently remove the protecting group without affecting the rest of the molecule.

The following interactive table summarizes typical reaction conditions for the mono-alkylation of piperazine derivatives. While specific data for this compound is limited in publicly available literature, these examples with other alkyl halides provide a strong basis for optimization.

Interactive Data Table: Reaction Conditions for Mono-Alkylation of Piperazine

Alkylating AgentPiperazine DerivativeBaseSolventTemperature (°C)Yield (%)Reference
o-Methylbenzyl bromidePiperazine hexahydrateHCl (in situ salt)Ethanol7089 google.com
m-Methylbenzyl bromidePiperazine hexahydrateAcetic AcidEthanol/Water7060 google.com
p-tert-Butylbenzyl bromidePiperazine hexahydrateHCl (in situ salt)Ethanol7083 google.com
Cyclohexyl halide1-Boc-piperazineK₂CO₃Acetonitrile80-100-
1-Bromohexadecanep-Aminobenzonitrile-Hexamethylphosphoramide120- google.com

Note: The yields and conditions are as reported in the cited literature and may vary depending on the specific substrate and experimental setup. The last entry describes the alkylation of a different amine but provides context for the reactivity of 1-bromohexadecane.

Novel Approaches to this compound Synthesis

Beyond traditional alkylation methods, several novel synthetic strategies have emerged for the synthesis of N-substituted piperazines, which could be adapted for the preparation of this compound. These methods often offer advantages in terms of milder reaction conditions, higher selectivity, and better functional group tolerance.

One such approach is the use of palladium-catalyzed N-alkylation reactions. rsc.org These methods can utilize alcohols as alkylating agents via a "borrowing hydrogen" methodology, which is an environmentally friendly approach as water is the only byproduct. For instance, palladium nanoparticles supported on titanium dioxide (TiO₂) have been shown to catalyze the N-alkylation of piperazine with alcohols under light-induced conditions. rsc.org

Another modern approach involves the use of photoredox catalysis. nih.gov These reactions can proceed under very mild conditions and have been successfully applied to the C-H functionalization of carbamate-protected secondary amines. This could potentially be adapted for the direct functionalization of a protected piperazine ring.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound requires the use of asymmetric synthesis techniques. nih.govyork.ac.uk The introduction of the hexadecyl group at the C-2 position creates a chiral center, and controlling the stereochemistry at this position is crucial for applications where specific enantiomers are required.

Several powerful strategies for the asymmetric synthesis of 2-substituted piperazines have been developed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as α-amino acids, to construct the chiral piperazine ring. researchgate.net For example, a chiral α-amino acid can be elaborated through a series of steps, including an aza-Michael addition, to form the desired enantiomerically pure 2-substituted piperazine. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in the asymmetric synthesis of substituted piperidines and could be applied to piperazine synthesis.

Asymmetric Lithiation: This method involves the deprotonation of an N-protected piperazine with a strong base in the presence of a chiral ligand. The resulting chiral organolithium intermediate then reacts with an electrophile, such as 1-bromohexadecane, to give the enantiomerically enriched 2-substituted piperazine. acs.orgresearchgate.net

The following table provides an overview of different approaches to the stereoselective synthesis of substituted piperazines.

Interactive Data Table: Approaches to Stereoselective Synthesis of 2-Substituted Piperazines

MethodChiral SourceKey TransformationTypical ElectrophilesReference
Chiral Pool Synthesisα-Amino acidsAza-Michael additionBromoethyl-diphenylsulfonium triflate researchgate.net
Chiral AuxiliaryEvans OxazolidinonesAsymmetric alkylationAlkyl halides wikipedia.org
Asymmetric LithiationChiral Ligand (e.g., (-)-sparteine)Lithiation-trappingVarious electrophiles acs.orgresearchgate.net
Chiral ReagentBINAL-HAsymmetric reductionCarbonyl compounds scribd.com
Chiral CatalystJacobsen's catalystAsymmetric epoxidationAlkenes scribd.com

Chemical Derivatization and Functionalization of 2 Hexadecylpiperazine

Synthesis of N-Acylated and N-Alkylated 2-Hexadecylpiperazine Derivatives

The presence of two secondary amine groups in the piperazine (B1678402) ring makes this compound a prime candidate for N-acylation and N-alkylation reactions. These modifications are fundamental in altering the compound's physical and chemical properties, such as its solubility, polarity, and biological activity.

N-Acylation: The introduction of acyl groups to the nitrogen atoms of the piperazine ring is a common strategy to form amide linkages. This is typically achieved by reacting this compound with acylating agents like acyl chlorides or acid anhydrides under basic conditions. The choice of the acylating agent allows for the introduction of a wide array of functional groups, from simple acetyl groups to more complex moieties. For instance, the reaction with a long-chain fatty acyl chloride can result in a highly lipophilic derivative. The reaction is generally straightforward, proceeding via nucleophilic acyl substitution where the nitrogen atom of the piperazine acts as the nucleophile. orientjchem.orgorganic-chemistry.orgbeilstein-journals.org The reaction's progress can often be monitored by techniques such as thin-layer chromatography (TLC) and the products purified by column chromatography.

N-Alkylation: Similar to acylation, N-alkylation involves the introduction of alkyl groups to the piperazine nitrogens. This is commonly accomplished through nucleophilic substitution reactions with alkyl halides (e.g., alkyl bromides or iodides). researchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction rate and yield can be influenced by the nature of the alkyl halide, the solvent, and the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, the use of a dihaloalkane as the alkylating agent can lead to the formation of bridged or dimeric structures. Palladium-catalyzed N-alkylation reactions have also emerged as a powerful tool, offering high efficiency and selectivity under mild conditions. rsc.org

Reagent TypeGeneral ReactionTypical Conditions
Acyl Chloride This compound + R-COClBase (e.g., triethylamine), Aprotic Solvent (e.g., DCM, THF)
Acid Anhydride This compound + (R-CO)₂OBase or catalyst, Heat may be required
Alkyl Halide This compound + R-XBase (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, Acetonitrile)
Alcohols This compound + R-OHTransition metal catalyst (e.g., Palladium) or oxidation/reduction sequence

Exploration of Ring-Substituted this compound Analogues

While N-functionalization is more common, the modification of the carbon backbone of the piperazine ring in this compound opens up another avenue for creating diverse analogues. These substitutions can influence the conformational flexibility of the ring and introduce new functional handles for further derivatization.

The direct substitution on the piperazine ring is generally more challenging than N-functionalization due to the lower reactivity of the C-H bonds compared to the N-H bonds. However, strategies exist for the synthesis of ring-substituted piperazines, which can then be N-alkylated with a hexadecyl group to yield the desired product. For example, starting from a pre-functionalized piperazine derivative, such as one bearing a hydroxyl or amino group on the ring, allows for a more controlled synthesis. Directed metalation strategies, where a directing group guides a metalating agent to a specific C-H bond, can also be employed to achieve regioselective functionalization. nih.gov The introduction of substituents can significantly impact the stereochemistry of the molecule, potentially leading to the formation of diastereomers or enantiomers. libretexts.org

Development of Gemini (B1671429) Surfactant Analogues featuring Hexadecylpiperazine Moieties

Gemini surfactants are a class of amphiphilic molecules characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. Their unique structure often imparts superior surface activity and self-assembly properties compared to conventional single-chain surfactants. arxiv.orgencyclopedia.pubresearchgate.net this compound serves as an excellent building block for the synthesis of cationic gemini surfactants.

The synthesis typically involves the quaternization of both nitrogen atoms of the piperazine ring. By reacting this compound with two equivalents of a suitable alkylating agent that also contains a hydrophilic head group, a symmetrical gemini surfactant can be formed. A common approach is to use a dihaloalkane to link two molecules of a mono-N-alkylated hexadecylpiperazine, effectively making the piperazine rings part of the spacer. Alternatively, reacting this compound with two equivalents of a molecule containing both a reactive group (like an epoxide or a halide) and a polar head group can directly yield a gemini structure. The nature and length of the spacer group, as well as the identity of the hydrophilic head groups, are crucial determinants of the resulting surfactant's properties, such as its critical micelle concentration (CMC) and its ability to reduce surface tension. mdpi.comnih.gov

Gemini Surfactant ComponentRole of this compound MoietySynthetic Strategy Example
Hydrophobic Tail The hexadecyl chain provides the hydrophobicity.The piperazine nitrogen is quaternized with a short-chain alkyl halide. The second piperazine molecule is linked via a dihaloalkane spacer.
Hydrophilic Head Group The piperazine nitrogens are quaternized to form cationic centers.Reaction of this compound with two equivalents of an epoxypropane derivative bearing a quaternary ammonium (B1175870) group.
Spacer The piperazine ring itself can act as a rigid or semi-rigid component of the spacer.Linking two mono-N-substituted hexadecylpiperazine units with a flexible di-acid chloride to form a diamide (B1670390) spacer.

Investigating Reaction Pathways and Mechanisms for this compound Modifications

The functionalization of this compound is governed by fundamental principles of organic reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes.

The N-acylation and N-alkylation reactions of the piperazine nitrogens primarily proceed through nucleophilic substitution pathways. physicsandmathstutor.com In N-acylation with an acyl chloride, the reaction is a classic example of nucleophilic acyl substitution, involving the attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. In N-alkylation with an alkyl halide, the mechanism is typically an S_N2 reaction, where the amine nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. youtube.com

The formation of ring-substituted analogues can involve more complex pathways. If electrophilic substitution on the piperazine ring were to occur, it would likely proceed through a mechanism similar to electrophilic aromatic substitution , where an electrophile attacks the electron-rich ring, forming a cationic intermediate (a sigma complex), which then loses a proton to restore stability. wikipedia.orgmasterorganicchemistry.com However, the electron-donating nature of the nitrogen atoms makes the ring susceptible to oxidation, and the reactivity is often dominated by the lone pairs on the nitrogen.

Coordination Chemistry and Ligand Design with 2 Hexadecylpiperazine

2-Hexadecylpiperazine and its Derivatives as Ligands for Metal Complexes

While piperazine (B1678402) and its derivatives are known to form stable complexes with a variety of metal ions, the specific coordination chemistry of this compound has not been documented. The nitrogen atoms of the piperazine ring are expected to act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordinate bonds. The steric bulk of the hexadecyl chain at the 2-position would likely influence the coordination number and geometry of the resulting metal complexes.

Characterization of Chelation Modes and Coordination Geometries

Based on the behavior of other substituted piperazines, this compound could potentially act as a bidentate ligand, chelating to a metal center through both nitrogen atoms to form a stable six-membered ring. However, it could also function as a monodentate ligand, with only one nitrogen atom coordinating to the metal, particularly if steric hindrance from the hexadecyl group is significant. The resulting coordination geometries would be dependent on the metal ion, its preferred coordination number, and the stoichiometry of the ligand-to-metal ratio. Common geometries such as tetrahedral, square planar, or octahedral could be anticipated.

Synthesis and Structural Analysis of this compound-Metal Adducts

The synthesis of metal adducts of this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial, given the amphiphilic nature of the ligand. Characterization of any resulting complexes would rely on standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and observe changes in chemical shifts upon coordination to a metal.

Infrared (IR) Spectroscopy: To identify the coordination of the piperazine nitrogen atoms to the metal center by observing shifts in the N-H and C-N stretching frequencies.

Mass Spectrometry: To determine the mass-to-charge ratio of the complex and confirm its composition.

Without experimental data, a table of representative this compound-metal adducts cannot be compiled.

Catalytic Applications of Metal Complexes Incorporating this compound Ligands

Metal complexes are widely used as catalysts in a variety of organic transformations. The amphiphilic nature of putative this compound-metal complexes suggests potential applications in biphasic catalysis. In such a system, the catalyst could reside at the interface of two immiscible solvents (e.g., aqueous and organic), facilitating reactions between substrates present in different phases. The hydrophobic environment created by the hexadecyl chains could also influence the selectivity of certain reactions.

Potential catalytic applications could include:

Hydrogenation and transfer hydrogenation reactions.

Oxidation reactions.

Carbon-carbon bond-forming reactions, such as Suzuki or Heck couplings.

A summary of the catalytic performance of such complexes would require experimental data, which is not currently available.

Applications of 2 Hexadecylpiperazine in Advanced Materials Science

Role of Hexadecylpiperazine Derivatives as Modulators in Nanomaterial Synthesis

The synthesis of nanomaterials with precisely controlled characteristics is a cornerstone of nanotechnology. Surfactants and capping agents play a pivotal role in this process, and the structural attributes of 2-Hexadecylpiperazine derivatives make them promising candidates for such applications. The interplay between the hexadecyl chain and the piperazine (B1678402) headgroup can offer a unique level of control over the nucleation and growth of nanoparticles.

The dimensions and shape of nanoparticles are critical determinants of their physical and chemical properties. Long-chain alkylamines are known to act as shape-directing agents in the synthesis of various nanoparticles. The hexadecyl chain of a this compound derivative can adsorb onto the surface of nascent nanoparticles, influencing their growth kinetics along different crystallographic planes. This selective adsorption can lead to the formation of anisotropic structures such as nanorods, nanocubes, or nanowires, in addition to spherical nanoparticles.

The concentration of the this compound derivative during synthesis is expected to be a key parameter in controlling nanoparticle size. At higher concentrations, the increased surface coverage can limit particle growth, resulting in smaller nanoparticles. The piperazine moiety, with its two nitrogen atoms, can chelate metal ions, potentially influencing the reduction rate of the precursor and, consequently, the nucleation and growth processes.

Table 1: Hypothetical Influence of this compound Concentration on Gold Nanoparticle Synthesis

Concentration of this compound (mM) Average Nanoparticle Diameter (nm) Predominant Morphology
0.1 25 ± 5 Spherical
0.5 15 ± 3 Spherical with some rod-like structures
1.0 8 ± 2 Primarily nanorods

This table presents hypothetical data to illustrate the potential effect of this compound as a capping agent in nanoparticle synthesis, based on the known behavior of similar long-chain amines.

Once synthesized, the stability of nanoparticles against aggregation is crucial for their application. The amphiphilic nature of this compound derivatives makes them excellent candidates for surface modification and stabilization of nanostructures. The hydrophobic hexadecyl tail can form a protective layer around the nanoparticle, providing steric hindrance that prevents agglomeration, particularly in nonpolar solvents.

The piperazine headgroup, on the other hand, can be protonated or further functionalized, allowing for the dispersion of the nanoparticles in polar media and providing sites for the attachment of other molecules, such as drugs or targeting ligands. This dual functionality is highly desirable for applications in biomedicine and catalysis. The ability of the piperazine ring to interact with different surfaces through its nitrogen atoms enhances the anchoring of the molecule to the nanoparticle surface.

Integration of this compound into Polymeric Systems

The incorporation of functional molecules into polymer matrices is a common strategy to impart new properties to the resulting materials. Piperazine and its derivatives have been explored for the synthesis of functional polymers, often for applications requiring specific chemical reactivity or biological activity rsc.orgnih.gov. The presence of the two amine groups in the piperazine ring allows it to act as a monomer or a cross-linking agent in polymerization reactions.

The introduction of a this compound moiety into a polymer backbone or as a side chain can introduce a combination of properties. The long hexadecyl chain can act as a plasticizer, increasing the flexibility of the polymer. It can also induce self-assembly within the polymer matrix, leading to the formation of ordered nanostructures which can affect the mechanical and thermal properties of the material. Furthermore, the hydrophobic nature of the hexadecyl chain can enhance the polymer's resistance to water. The piperazine component can provide sites for further chemical modification or can impart specific pH-responsive behavior to the polymer.

Table 2: Potential Effects of this compound Integration on Polymer Properties

Polymer System Property Modified Potential Application
Polyurethane Increased hydrophobicity, altered morphology Water-resistant coatings, membranes
Polyamide Enhanced flexibility, potential for self-assembly High-performance fibers, engineered plastics

This table provides illustrative examples of how integrating this compound could modify the properties of different polymer systems.

Development of Functional Coatings and Thin Films Utilizing this compound

Functional coatings and thin films are critical in a vast array of technologies, from electronics to biomedical devices. The self-assembly properties of amphiphilic molecules like this compound can be harnessed to create highly ordered thin films. The long alkyl chains are known to drive the formation of self-assembled monolayers (SAMs) on various substrates mdpi.com.

A coating incorporating this compound could exhibit enhanced hydrophobicity due to the alignment of the hexadecyl chains at the surface, leading to water-repellent and anti-fouling properties. The piperazine headgroup, oriented towards the substrate or the exterior, can provide a reactive surface for further functionalization. For instance, in a biomedical context, this could involve the attachment of antimicrobial peptides or biocompatible polymers. In electronic applications, such organized layers could serve as dielectric films or components in sensors. The ability of piperazine derivatives to be incorporated into polymer coatings can also lead to surfaces with specific functionalities, such as antimicrobial coatings for medical devices or industrial equipment nih.gov.

Computational Chemistry and Theoretical Modeling of this compound

Computational Chemistry and Theoretical Modeling of 2 Hexadecylpiperazine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and reactivity. For 2-hexadecylpiperazine, these calculations would elucidate the interplay between the piperazine (B1678402) ring and the long hexadecyl chain.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. A DFT study of this compound would typically commence with geometry optimization to determine the most stable conformations.

The piperazine ring itself exists in a chair conformation, but the presence of the hexadecyl group at the 2-position introduces significant conformational complexity. The orientation of the hexadecyl chain relative to the piperazine ring (axial vs. equatorial) would be a primary focus of such a study. It is generally observed in 2-substituted piperazines that an axial conformation can be preferred under certain circumstances, influenced by factors like intramolecular hydrogen bonding. nih.gov

DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to calculate the energies of different conformers. bohrium.com The global minimum energy structure would represent the most stable conformation of the molecule in the gas phase.

Key reactivity descriptors can also be derived from DFT calculations. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For piperazine derivatives, these orbitals are typically localized on the piperazine ring, indicating that this moiety is the primary site for chemical reactions.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Property Predicted Value/Characteristic
Most Stable Conformation Chair conformation of the piperazine ring with a specific orientation (likely equatorial to minimize steric hindrance) of the hexadecyl chain.
HOMO Energy Primarily localized on the nitrogen atoms of the piperazine ring.
LUMO Energy Distributed across the piperazine ring.
HOMO-LUMO Gap Indicative of the molecule's chemical stability.

| Dipole Moment | Influenced by the conformation of the piperazine ring and the hexadecyl chain. |

This table is illustrative and based on general principles of DFT analysis of similar molecules.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of molecular properties, albeit at a higher computational cost than DFT. osi.lv

For this compound, ab initio calculations would be valuable for refining the conformational analysis. By performing high-level calculations on various conformers, a more precise energy landscape could be constructed. This would be particularly important for resolving small energy differences between conformers, which might not be accurately captured by all DFT functionals.

Ab initio methods are also well-suited for studying intermolecular interactions. For instance, the interaction of this compound with other molecules, such as water or other solvent molecules, could be investigated to understand its solvation properties. These calculations would involve constructing a model system with this compound and a number of solvent molecules and then optimizing the geometry to find the most stable arrangement.

Furthermore, ab initio calculations can be used to study the electronic transitions of a molecule, providing insights into its potential spectroscopic properties. youtube.com This would involve calculating the energies of the excited states of this compound, which could then be correlated with experimental UV-Vis spectra.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules or a nonpolar solvent) and then solving Newton's equations of motion for all the atoms in the system.

In an aqueous environment, the hydrophobic hexadecyl chain would be expected to have a significant impact on the molecule's behavior. The long alkyl chain would likely try to minimize its contact with water, leading to phenomena such as intramolecular folding or aggregation with other this compound molecules to form micelle-like structures. MD simulations would be able to capture these dynamic processes and provide insights into the self-assembly behavior of the molecule.

MD simulations can also be used to study the interaction of this compound with biological membranes. The long alkyl chain would likely facilitate the insertion of the molecule into the lipid bilayer, and MD simulations could provide a detailed picture of this process at the atomic level.

Table 2: Predicted Behavior of this compound in Molecular Dynamics Simulations

Environment Predicted Dynamic Behavior
Aqueous Solution The hydrophobic hexadecyl chain will likely fold to minimize contact with water, or multiple molecules may aggregate.
Nonpolar Solvent The hexadecyl chain will likely adopt a more extended conformation.

| Lipid Bilayer | The hexadecyl chain is expected to facilitate the insertion of the molecule into the membrane. |

This table is illustrative and based on the expected behavior of amphiphilic molecules in MD simulations.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict the spectroscopic properties of molecules, such as their NMR and IR spectra. uncw.edu These predictions can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

For this compound, DFT calculations could be used to predict its ¹³C and ¹H NMR chemical shifts. itu.edu.tr This would involve calculating the magnetic shielding tensors for each nucleus in the molecule and then converting these into chemical shifts. The predicted spectrum could then be compared with an experimental spectrum to confirm the structure of the molecule. The conformational flexibility of the hexadecyl chain and the piperazine ring would need to be considered, as the observed chemical shifts would be an average over the different conformations present at a given temperature. rsc.org

Similarly, the vibrational frequencies of this compound could be calculated using DFT. bohrium.com These frequencies correspond to the peaks in the molecule's IR and Raman spectra. The calculated vibrational spectrum would show characteristic peaks for the piperazine ring (e.g., N-H and C-N stretching vibrations) as well as peaks associated with the hexadecyl chain (e.g., C-H stretching and bending vibrations).

Table 3: Predicted Spectroscopic Features of this compound

Spectroscopy Predicted Key Features
¹H NMR Signals corresponding to the protons on the piperazine ring and a complex set of overlapping signals for the protons of the hexadecyl chain.
¹³C NMR Distinct signals for the carbon atoms of the piperazine ring and a series of signals for the carbons of the hexadecyl chain.

| IR Spectroscopy | N-H stretching and bending vibrations from the piperazine ring, and C-H stretching and bending vibrations from the hexadecyl chain. |

This table is illustrative and based on the expected spectroscopic features of the constituent functional groups.

Advanced Spectroscopic and Analytical Characterization of 2 Hexadecylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Hexadecylpiperazine, ¹H and ¹³C NMR, along with advanced 2D techniques, would be used to confirm the connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the piperazine (B1678402) ring and those on the hexadecyl chain.

Hexadecyl Chain Protons: The most prominent feature would be a large, broad signal around δ 1.25 ppm, integrating to approximately 28 protons, which corresponds to the repeating methylene (B1212753) (-CH₂-) units of the long alkyl chain. researchgate.net The terminal methyl group (-CH₃) would appear as a triplet at approximately δ 0.88 ppm. The methylene group adjacent to the piperazine ring (C1' of the hexadecyl chain) would be shifted downfield due to the influence of the nitrogen atom.

Piperazine Ring Protons: The protons on the piperazine ring would present a more complex pattern. Due to the chair conformation of the piperazine ring, axial and equatorial protons are in different chemical environments, leading to distinct signals. nih.govrsc.org These protons would typically appear as a series of multiplets in the range of δ 2.5-3.5 ppm. The proton on the carbon bearing the hexadecyl group (C2-H) would also be found in this region, likely coupled to the adjacent protons on the ring and the first methylene group of the alkyl chain. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Illustrative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.88t3H-CH₃ (Hexadecyl chain terminus)
~1.25br s~28H-(CH₂)₁₄- (Hexadecyl chain)
~2.5-3.5m9HPiperazine ring protons + C2-H
Variablebr s1HN-H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Hexadecyl Chain Carbons: The spectrum would show a distinct signal for the terminal methyl carbon around δ 14.1 ppm. researchgate.net A cluster of signals between δ 22.7 and δ 31.9 ppm would correspond to the numerous methylene carbons of the alkyl chain. The carbon attached to the piperazine ring (C1') would be shifted to a higher chemical shift value.

Piperazine Ring Carbons: The carbon atoms of the piperazine ring would typically resonate in the δ 40-60 ppm region. nih.govlew.ro The C2 carbon, being substituted with the large alkyl group, would have a chemical shift distinct from the other piperazine carbons (C3, C5, C6).

Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~14.1-CH₃ (Hexadecyl chain terminus)
~22.7-31.9-(CH₂)₁₄- (Hexadecyl chain)
~45-60Piperazine ring carbons (C2, C3, C5, C6)

Since this compound has a chiral center at the C2 position, advanced NMR techniques are crucial for determining its stereochemistry.

COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal proton-proton couplings, confirming the connectivity within the piperazine ring and the attachment of the hexadecyl chain. numberanalytics.com It would show correlations between adjacent protons, for example, between the C2-H and the protons on C3 of the piperazine ring, as well as the first methylene group of the hexadecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon atom. nih.govnumberanalytics.com It would be used to definitively assign the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques are essential for determining the relative stereochemistry. ipb.pt By observing through-space interactions (NOEs) between protons, one could determine the orientation of the hexadecyl group (axial or equatorial) on the piperazine ring. For example, an NOE between the C2-H and specific axial or equatorial protons on the piperazine ring would elucidate its conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The fragmentation of piperazine derivatives is often initiated at the nitrogen atoms. tandfonline.com For this compound, the primary fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. jove.com This could lead to the loss of the hexadecyl chain as a radical, resulting in a prominent ion corresponding to the protonated piperazine ring or a fragment thereof.

Ring Fragmentation: The piperazine ring itself can fragment, leading to characteristic ions. researchgate.netpreprints.org A common fragment for piperazine derivatives is the ion at m/z 56, corresponding to [C₃H₆N]⁺. tandfonline.com

Loss of Alkyl Fragments: The long hexadecyl chain can undergo fragmentation, leading to a series of losses of CₙH₂ₙ₊₁ fragments.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₂₀H₄₂N₂). HRMS is critical to distinguish this compound from other potential compounds with the same nominal mass.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. shu.ac.ukshu.ac.uk

The FT-IR spectrum of this compound would be dominated by the absorptions of the aliphatic chain, but would also show characteristic peaks for the amine functional groups. researchgate.netuobabylon.edu.iq

N-H Stretch: A moderate absorption band in the region of 3300-3250 cm⁻¹ would be expected for the N-H stretching vibration of the secondary amine in the piperazine ring. dergipark.org.tr

C-H Stretch: Strong, sharp absorption bands between 2950 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the numerous CH₂ and CH₃ groups in the hexadecyl chain. libretexts.orglibretexts.org A strong band around 2920 cm⁻¹ (asymmetric CH₂ stretch) and another at 2850 cm⁻¹ (symmetric CH₂ stretch) would be particularly prominent. researchgate.net

C-H Bend: The CH₂ scissoring vibration would appear around 1465 cm⁻¹. A characteristic band for long alkyl chains, the CH₂ rocking vibration, would be observed around 720-730 cm⁻¹. uobabylon.edu.iqlibretexts.org

C-N Stretch: The C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹. researchgate.net

Illustrative FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3280MediumN-H Stretch
~2920StrongAsymmetric C-H Stretch (CH₂)
~2850StrongSymmetric C-H Stretch (CH₂)
~1465MediumC-H Bend (Scissoring, CH₂)
~1130MediumC-N Stretch
~725WeakC-H Rocking (-(CH₂)ₙ-, n > 4)

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H and C-N stretches are often weak in Raman, the C-H and C-C vibrations of the aliphatic chain would give strong signals. researchgate.netaip.org The symmetric C-H stretching modes of the alkyl chain are typically strong in the Raman spectrum. researchgate.netrsc.org The low-frequency region might also show longitudinal acoustic modes (LAM) characteristic of the long, ordered alkyl chain, particularly in the solid state. researchgate.netnih.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, making it an invaluable tool for chemical and structural characterization. researchgate.net The resulting spectrum serves as a unique molecular "fingerprint." researchgate.net For this compound, the Raman spectrum would be characterized by contributions from both the piperazine ring and the hexadecyl chain.

The vibrational modes of the piperazine ring are expected to produce distinct peaks, while the long hexadecyl chain will exhibit characteristic C-H stretching bands. Studies on long-chain hydrocarbons, such as dodecane, show prominent features in the Raman spectrum arising from symmetric and asymmetric stretching of CH2 and CH3 groups. rsc.orgresearchgate.net Anharmonic vibrational calculations, which account for the complex interactions between vibrational modes, have proven effective in interpreting the spectra of such molecules. rsc.orgresearchgate.net

In the context of functionalized materials, Raman spectroscopy has been successfully employed to confirm the presence and structure of piperazine derivatives. For instance, in studies of piperazine-functionalized SBA-15 nanorods, Raman spectroscopy was among the key techniques used for characterization. nih.gov

Expected Raman Spectral Features for this compound:

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
Hexadecyl Chain (CH₂, CH₃)2800-3000Symmetric and Asymmetric C-H Stretching
Piperazine Ring1000-1300Ring Breathing and C-N Stretching
Piperazine Ring800-1000CH₂ Rocking and Twisting

X-ray Diffraction (XRD) for Crystalline Structure Determination

Both powder XRD (PXRD) and single-crystal XRD (SCXRD) provide valuable structural information. PXRD is used for phase identification in a bulk crystalline material, while SCXRD provides a precise determination of the crystal structure from a single, well-ordered crystal. iucr.org

For piperazine and its derivatives, SCXRD has been extensively used to elucidate their solid-state structures. These studies reveal that piperazine compounds often adopt a chair conformation. beilstein-journals.org The crystal packing is typically dominated by intermolecular interactions such as N-H···N hydrogen bonds. beilstein-journals.org

Crystallographic Data for Representative Piperazine Derivatives:

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1-(4-nitrobenzoyl)piperazineMonoclinicC2/cPartial double-bond character for the C1-N1 bond. researchgate.net
4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazineMonoclinicP21/nPyramidal environment of the N2 atom. researchgate.net
Piperidine (at 150 K)OrthorhombicPbcaChair conformation with equatorial H atom. beilstein-journals.org
Morpholine (at 150 K)OrthorhombicP2₁2₁2₁Chair conformation. beilstein-journals.org

Electron Microscopy for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanostructure of materials at high resolution.

SEM provides detailed images of a sample's surface topography. rsc.org A focused beam of electrons is scanned across the surface, and the resulting signals from secondary and backscattered electrons are used to create an image. rsc.org This technique has been applied to study materials functionalized with piperazine derivatives. For instance, in the development of flame-retardant cotton fabrics treated with piperazine-based compounds, SEM was used to examine the surface morphology of the char areas after combustion tests. researchgate.net Similarly, SEM analysis was crucial in evaluating the antibacterial mechanism of a novel piperazine polymer by observing changes in the surface characteristics of bacteria after treatment. researchgate.net

TEM offers even higher resolution than SEM and is used to investigate the internal structure of a sample. researchgate.net A beam of electrons is transmitted through an ultra-thin specimen, providing detailed information about the size, shape, and arrangement of nanoparticles and other nanoscale features. rsc.org TEM has been instrumental in characterizing nanocarriers and other nanomaterials incorporating piperazine derivatives. For example, TEM was used to visualize piperazine-functionalized SBA-15 nanorods developed as drug delivery systems for gemcitabine. nih.gov In another study, TEM analysis helped to characterize a magnetically heterogeneous nanocatalyst synthesized by immobilizing piperazine on magnetic nanoparticles.

Elemental Analysis Methods (e.g., EDAX, ICP-OES)

Elemental analysis is crucial for confirming the chemical composition of a synthesized compound. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDAX or EDS), often coupled with SEM, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are commonly employed.

EDAX analysis provides semi-quantitative elemental information from a specific area of a sample being observed in an electron microscope. This is achieved by detecting the characteristic X-rays emitted by the elements in the sample when excited by the electron beam. This method has been used to characterize various piperazine-functionalized materials, such as confirming the elemental composition of nanocatalysts.

ICP-OES is a highly sensitive technique for determining the elemental composition of a sample, often in solution. It uses an inductively coupled plasma to excite atoms and ions, which then emit light at characteristic wavelengths. iucr.org The intensity of the emitted light is proportional to the concentration of each element.

The elemental analysis of this compound would be expected to confirm the presence and relative amounts of carbon, nitrogen, and hydrogen, consistent with its molecular formula (C₂₀H₄₂N₂).

Concluding Remarks and Future Research Perspectives on 2 Hexadecylpiperazine

Current Research Gaps and Challenges in 2-Hexadecylpiperazine Chemistry

A thorough review of the existing scientific literature reveals a significant lack of dedicated studies on this compound. This scarcity of information is, in itself, the most significant research gap. The challenges in advancing our understanding of this compound stem from this fundamental lack of foundational data.

Key Research Gaps:

Fundamental Physicochemical Characterization: There is a lack of comprehensive data on the basic physicochemical properties of this compound, such as its precise melting point, boiling point, solubility in various solvents, and crystallographic structure.

Synthetic Efficiency and Scalability: While general methods for the synthesis of N-alkylpiperazines are known, the specific challenges and optimization of synthetic routes for this compound, particularly for large-scale production, have not been documented. The steric hindrance of the long hexadecyl chain may present unique synthetic hurdles.

Limited Understanding of Structure-Activity Relationships (SAR): For long-chain arylpiperazines, the conformation of the alkyl chain has been suggested to be crucial for biological activity, such as binding to serotonin (B10506) receptors. However, for this compound itself, no SAR studies have been conducted to understand how the hexadecyl chain influences its interactions with biological targets or its performance in material applications.

Identified Challenges:

The primary challenge is the current obscurity of the compound in mainstream chemical research, leading to a cyclical problem where the lack of data discourages new investigations.

Distinguishing the specific properties and potential of this compound from other long-chain piperazine (B1678402) derivatives requires dedicated comparative studies, which are currently absent.

Without initial proof-of-concept studies in either materials science or pharmacology, securing funding and justifying research into this specific molecule is difficult.

Future Directions in Synthetic and Application-Oriented Research

The future of this compound research hinges on systematically addressing the gaps mentioned above. The following are promising avenues for future investigation, extrapolated from research on related compounds.

Synthetic Research:

Development of Novel Synthetic Methodologies: Future work should focus on developing and optimizing stereoselective synthetic routes to access specific isomers of this compound. Exploring green chemistry principles to create more sustainable and efficient syntheses would also be a valuable contribution.

Combinatorial Synthesis of Derivatives: A library of this compound derivatives could be synthesized by modifying the second nitrogen atom of the piperazine ring. This would be a crucial step in exploring structure-activity relationships for potential therapeutic applications.

Application-Oriented Research:

Exploration as a Surfactant for Nanoparticle Synthesis: A related gemini (B1671429) surfactant, 1,10-bis(4-methyl-4-hexadecylpiperazine) decamethylene dibromide, has been used to control the morphology of CuInS2 nanoparticles. This suggests that this compound itself could function as a novel surfactant or capping agent in the synthesis of various nanomaterials, potentially offering unique control over particle size and shape.

Investigation as a Potential Pharmacological Agent: The piperazine moiety is a common scaffold in a wide range of pharmaceuticals. Long-chain arylpiperazines have been extensively studied as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. Future research should investigate the binding affinity and functional activity of this compound and its derivatives at these and other G protein-coupled receptors (GPCRs).

Development of Stimulus-Responsive Polymers: Polymers incorporating N-acryloyl-N'-alkylpiperazine units have been shown to exhibit temperature-responsive behavior. The long hydrophobic hexadecyl chain of this compound could be exploited to create novel polymers with unique self-assembly and stimulus-responsive properties for applications in drug delivery or smart materials.

Potential for Interdisciplinary Collaboration in this compound Studies

The multifaceted potential of this compound makes it an ideal candidate for interdisciplinary research, integrating knowledge and techniques from various scientific fields.

Chemistry and Materials Science: Collaborative efforts between synthetic chemists and materials scientists could lead to the development of novel nanomaterials with tailored properties, using this compound as a structure-directing agent. This could have applications in areas such as catalysis, electronics, and photonics.

Medicinal Chemistry and Pharmacology: A partnership between medicinal chemists, pharmacologists, and structural biologists would be essential for the design, synthesis, and biological evaluation of this compound derivatives as potential drug candidates. This would involve iterative cycles of synthesis, in vitro and in vivo testing, and computational modeling to optimize therapeutic efficacy.

Polymer Science and Biomedical Engineering: The development of this compound-based smart polymers would benefit from the expertise of both polymer scientists and biomedical engineers. Such collaborations could lead to the creation of advanced drug delivery systems, tissue engineering scaffolds, and diagnostic tools.

By fostering these interdisciplinary collaborations, the scientific community can overcome the current challenges and unlock the full potential of this compound, transforming it from an obscure chemical into a valuable tool for scientific innovation.

Q & A

Q. What guidelines govern the reporting of synthetic procedures and spectral data in peer-reviewed journals?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry standards: provide detailed experimental sections (reagent grades, instrument parameters), deposit spectral data in repositories (e.g., Figshare), and cite prior synthetic methodologies to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.